PKSI-527
説明
Synthesis Analysis
The synthesis of related compounds often involves intricate organic reactions to construct the desired molecular framework. For instance, the crystal and molecular structures of a related anti-ulcer agent were elucidated through X-ray analysis, showcasing the detailed architectural assembly of its components (Koyano et al., 1986). Another example includes the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a component of HIV protease inhibitors, achieved through diastereoselective cyanohydrin formation (Shibata et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into their chemical behavior and potential applications. For example, the crystal and molecular structure analysis of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid provided detailed insights into their polymeric structures (Baul et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving this compound or its derivatives can be complex and diverse. The acetic acid-catalyzed cyclization of substituted cyclopropanes with arylhydrazines for synthesizing pyrazoles demonstrates the compound's versatile reactivity (Xue et al., 2023).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their stability and suitability for various applications. The study by Koyano et al. (1986) exemplifies this by detailing the lattice parameters and hydrogen bonding within the crystal structure.
Chemical Properties Analysis
The chemical properties, including reactivity under different conditions and with various reagents, are essential for comprehensively understanding the compound's behavior. For instance, the synthesis and functionalization of trans-2-(2′-aminocyclohexyloxy)-and trans-2-(2′-azidocyclohexyloxy)acetic acid explore such reactivities and the potential for creating novel derivatives (Kikelj et al., 1991).
科学的研究の応用
血漿カリクレイン阻害剤
PKSI-527は、血漿カリクレインの非常に選択的な阻害剤です . 血漿カリクレインは、炎症、血圧調節、凝固、および痛みのシグナル伝達に関与するカリクレインキニン系において重要な役割を果たすセリンプロテアーゼです .
関節炎研究
This compoundは、マウスにおけるコラーゲン誘発性関節炎(CIA)の研究で使用されてきました . This compoundは、関節炎の重症度を有意に軽減することが判明しました . これは、this compoundが関節炎性疾患における炎症のメカニズムを研究するための貴重なツールとなる可能性を示唆しています .
カリクレインキニン系研究
カリクレインキニン系は、多くの生理学的および病理学的プロセスに関与する複雑な系です。 This compoundは、消費されたカリクレインキニン系の成分を回復させることが示されています . これは、this compoundが様々な疾患におけるカリクレインキニン系の役割を研究するために使用できる可能性を示唆しています .
プロテアーゼ阻害
This compoundは、非共有結合型の低分子量阻害剤です . トリプシン-PKSI-527複合体のX線結晶構造は、ユニークな結合様式を明らかにしました . これは、this compoundがプロテアーゼとその阻害剤の機能を研究するために使用できる可能性を示唆しています
作用機序
Target of Action
PKSI-527, also known as “2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride” or “Benzeneacetic acid, 4-[[(2S)-2-[[[trans-4-(aminomethyl)cyclohexyl]carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, hydrochloride (1:1)”, is a highly selective inhibitor of plasma kallikrein (KLKB1) . Plasma kallikrein is a serine protease that plays a crucial role in various physiological systems .
Mode of Action
This compound interacts with plasma kallikrein, inhibiting its activity . The interaction between this compound and plasma kallikrein is believed to involve non-prime and prime subsite interactions relevant to recognition by plasma kallikrein .
Biochemical Pathways
The inhibition of plasma kallikrein by this compound affects the kallikrein-kinin system . This system is involved in various physiological processes, including inflammation, blood pressure regulation, and pain induction . By inhibiting plasma kallikrein, this compound can suppress the activation of latent Transforming Growth Factor β (TGF-β), a multifunctional cytokine known to induce apoptotic and necrotic cell death in hepatocytes .
Result of Action
The inhibition of plasma kallikrein by this compound has been shown to have significant effects in models of disease. For example, it has been found to suppress collagen-induced arthritis (CIA) in mice by modifying the kallikrein-kinin system . It has also been shown to prevent acute liver injury by suppressing plasma kallikrein-dependent activation of latent TGF-β .
特性
IUPAC Name |
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4.ClH/c26-16-19-6-10-20(11-7-19)24(31)28-22(14-17-4-2-1-3-5-17)25(32)27-21-12-8-18(9-13-21)15-23(29)30;/h1-5,8-9,12-13,19-20,22H,6-7,10-11,14-16,26H2,(H,27,32)(H,28,31)(H,29,30);1H/t19?,20?,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXNMKUKSBHHMP-QCXPCDNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926216 | |
Record name | {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128837-71-8 | |
Record name | Pksi 527 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128837718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。